(2R)-but-3-en-2-amine
Overview
Description
(2R)-but-3-en-2-amine is an organic compound characterized by the presence of an amine group attached to a butene chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The (2R) configuration indicates that the amine group is positioned in a specific spatial arrangement, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-but-3-en-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-2-butanol.
Conversion to Alkene: The hydroxyl group of ®-2-butanol is converted to a leaving group, followed by elimination to form ®-but-3-ene.
Amination: The alkene undergoes hydroamination, where an amine group is added across the double bond, resulting in this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and enantiomeric purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroamination step, ensuring the desired stereochemistry is maintained.
Chemical Reactions Analysis
Types of Reactions: (2R)-but-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond can be reduced to form (2R)-butan-2-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for forming amides or carbamates, respectively.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (2R)-butan-2-amine.
Substitution: Formation of amides or carbamates.
Scientific Research Applications
(2R)-but-3-en-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in asymmetric synthesis.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-but-3-en-2-amine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, particularly those that are stereospecific.
Pathways Involved: The compound can participate in biochemical pathways involving amine metabolism, such as transamination and deamination reactions.
Comparison with Similar Compounds
(2S)-but-3-en-2-amine: The enantiomer of (2R)-but-3-en-2-amine, differing in the spatial arrangement of the amine group.
But-3-en-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
But-3-en-1-amine: A structural isomer with the amine group at a different position.
Uniqueness:
Stereochemistry: The (2R) configuration provides specific interactions with chiral environments, making it unique compared to its enantiomer and racemic mixture.
Reactivity: The position of the amine group and the presence of the double bond confer distinct reactivity patterns, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-but-3-en-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBWJCUHSVVMN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610619 | |
Record name | (2R)-But-3-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63731-07-7 | |
Record name | (2R)-But-3-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-But-3-en-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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